N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds . The presence of the cyano and carboxamide functional groups in this compound makes it highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be compared with other cyanoacetamide derivatives, such as:
N-(benzothiazol-2-yl)-2-cyanoacetamide: Known for its antimicrobial and anticancer activities.
N-(pyridin-2-yl)-2-cyanoacetamide: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-11(13(17)15-6-5-14)2-3-12(16-9)10-4-7-18-8-10/h2-4,7-8H,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVAIXSCVWXSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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